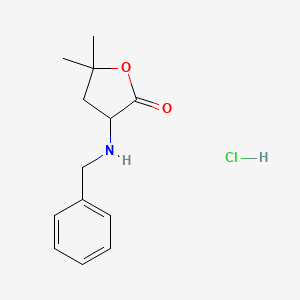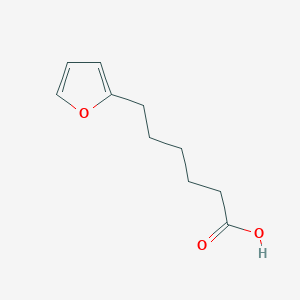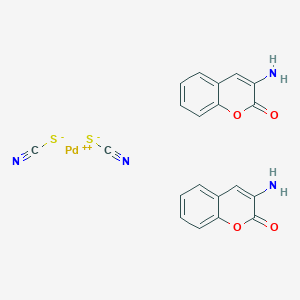
Benzo(a)pyren-7-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(a)pyren-7-ylmethanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the presence of a hydroxymethyl group attached to the seventh carbon of the benzo(a)pyrene structure. Benzo(a)pyrene itself is formed during the incomplete combustion of organic matter and is found in substances such as coal tar, tobacco smoke, and grilled foods .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzo(a)pyren-7-ylmethanol typically involves the hydroxylation of benzo(a)pyrene. One common method is the catalytic reduction of benzo(a)pyrene using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction introduces a hydroxyl group at the seventh position, forming benzo(a)pyren-7-ol, which can then be further reduced to this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
化学反应分析
Types of Reactions: Benzo(a)pyren-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form benzo(a)pyren-7-aldehyde or benzo(a)pyren-7-carboxylic acid.
Reduction: Further reduction can convert the hydroxyl group to a methyl group, forming benzo(a)pyrene.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Benzo(a)pyren-7-aldehyde, benzo(a)pyren-7-carboxylic acid.
Reduction: Benzo(a)pyrene.
Substitution: Various halogenated or alkylated derivatives of benzo(a)pyrene.
科学研究应用
Benzo(a)pyren-7-ylmethanol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of sensors and analytical methods for detecting PAHs in environmental samples
作用机制
The mechanism of action of benzo(a)pyren-7-ylmethanol involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive intermediates that can form adducts with DNA, resulting in mutations and potentially leading to cancer. The aryl hydrocarbon receptor (AhR) pathway is also involved, mediating the toxicological effects of the compound by regulating the expression of genes involved in xenobiotic metabolism .
相似化合物的比较
Benzo(a)pyrene: The parent compound, known for its high carcinogenicity.
Benzo(e)pyrene: Another isomer of benzopyrene with similar properties but less common.
Dibenzopyrenes: Compounds with additional fused benzene rings, exhibiting similar toxicological profiles.
Uniqueness: Benzo(a)pyren-7-ylmethanol is unique due to the presence of the hydroxymethyl group, which alters its chemical reactivity and biological interactions compared to its parent compound, benzo(a)pyrene. This modification can influence its metabolic pathways and the formation of DNA adducts, making it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .
属性
CAS 编号 |
78636-32-5 |
|---|---|
分子式 |
C21H14O |
分子量 |
282.3 g/mol |
IUPAC 名称 |
benzo[a]pyren-7-ylmethanol |
InChI |
InChI=1S/C21H14O/c22-12-16-5-2-6-17-18-10-9-14-4-1-3-13-7-8-15(11-19(16)17)21(18)20(13)14/h1-11,22H,12H2 |
InChI 键 |
AZFVSUVVTFUOGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C(C=CC=C45)CO)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



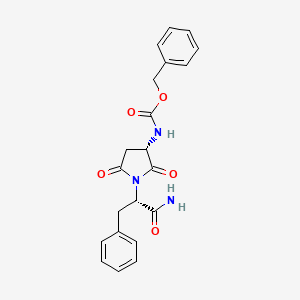
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
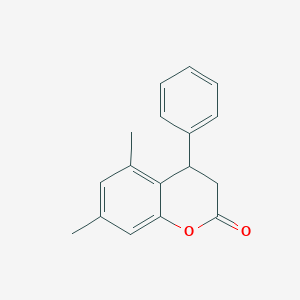
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
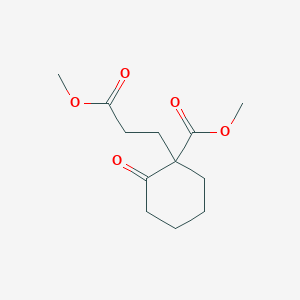
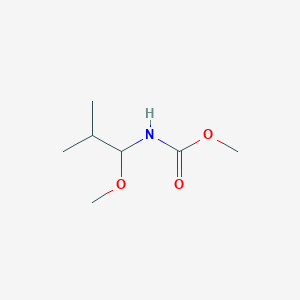
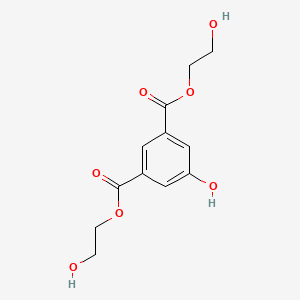
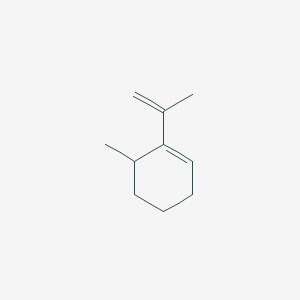
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)
